N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide: is a synthetic organic compound that features both an indole and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Propanamide Chain: The propanamide chain can be introduced via a coupling reaction, such as the use of an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of indole derivatives with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)acetamide
- N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)butanamide
Uniqueness
N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs. The presence of the 2,5-dimethoxyphenyl group can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
763089-67-4 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-14-8-9-18(24-2)17(11-14)21-19(22)10-7-13-12-20-16-6-4-3-5-15(13)16/h3-6,8-9,11-12,20H,7,10H2,1-2H3,(H,21,22) |
InChI Key |
PCGNIIBSYYTNDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCC2=CNC3=CC=CC=C32 |
solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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